4-Sulfocalix[6]arene Hydrate
Overview
Description
Synthesis Analysis
The synthesis of calixarenes and their derivatives, including sulfonated versions like 4-sulfocalix[6]arene hydrate, involves base-catalyzed condensation reactions. For instance, p-phenylcalixarenes are synthesized from p-phenylphenol and formaldehyde, which can then be selectively converted to their sulfonated counterparts using sulfuric or chlorosulfonic acids (Makha & Raston, 2001).
Molecular Structure Analysis
The molecular structure of 4-sulfocalix[6]arene hydrate includes a calixarene backbone with sulfonate groups attached to it. These sulfonate groups enhance the compound's water solubility and facilitate the formation of crystalline hydrates with water molecules. The structure and behavior of these hydrates can be studied using quantum chemical methods, revealing details about the hydration and proton migration processes (Zyubina et al., 2015).
Chemical Reactions and Properties
4-Sulfocalix[6]arene hydrate participates in various chemical reactions due to its functional groups. For example, its sulfonated forms can act as efficient catalysts in the synthesis of acridinediones and xanthenes, offering advantages such as simple methodology, short reaction times, and high yields (Baghbanian et al., 2015).
Physical Properties Analysis
The physical properties of 4-sulfocalix[6]arene hydrate, such as solubility and crystal structure, are significantly influenced by its sulfonate groups. These groups not only enhance water solubility but also play a crucial role in the formation of crystalline structures with specific hydration numbers, demonstrating the compound's ability to form stable hydrates with a wide range of water molecules (Zyubina et al., 2017).
Chemical Properties Analysis
The chemical properties of 4-sulfocalix[6]arene hydrate are defined by its ability to form complexes with various ions and molecules. This ability is attributed to the sulfonate groups that enhance its complexation and catalytic capabilities. For example, it has been used to complex UO2^2+ ions from aqueous solutions, allowing for the spectrophotometric analysis of uranyl at ppm levels (Liyanage et al., 1995).
Scientific Research Applications
Catalytic Efficiency in Synthesis
Sulfonic acid-functionalized calixarenes, akin to 4-Sulfocalix[6]arene Hydrate, have been identified as efficient catalysts in the synthesis of bioactive heterocycles. These compounds serve as metal-free organocatalysts, contributing to the sustainable development of various biologically active scaffolds. Their application ranges from facilitating reactions under diverse conditions to the creation of compounds with promising biological activities (Banerjee, Kaur, & Kaur, 2020).
Environmental Remediation
In environmental sciences, the sulfonated calixarenes’ unique properties make them viable for treatment processes such as metal sulfide precipitation. This application is crucial for effluent treatment processes like Acid Mine Drainage (AMD) treatment and in various industrial hydrometallurgical processes, showcasing the compounds' potential in mitigating environmental pollutants (Lewis, 2010).
Pharmaceutical Applications
Sulfonamides, which share functional groups with sulfonated calixarenes, have been extensively studied for their antimicrobial properties. These compounds form the basis of several clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. The research into sulfonamides paves the way for the exploration of sulfonated calixarenes like 4-Sulfocalix[6]arene Hydrate in drug development, offering insights into their potential medicinal importance (Gulcin & Taslimi, 2018).
Safety And Hazards
properties
IUPAC Name |
37,38,39,40,41,42-hexahydroxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-5,11,17,23,29,35-hexasulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H36O24S6/c43-37-19-1-20-8-32(68(52,53)54)10-22(38(20)44)3-24-12-34(70(58,59)60)14-26(40(24)46)5-28-16-36(72(64,65)66)18-30(42(28)48)6-29-17-35(71(61,62)63)15-27(41(29)47)4-25-13-33(69(55,56)57)11-23(39(25)45)2-21(37)9-31(7-19)67(49,50)51/h7-18,43-48H,1-6H2,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOUPTJVBGEDIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)S(=O)(=O)O)CC6=C(C(=CC(=C6)S(=O)(=O)O)CC7=C(C1=CC(=C7)S(=O)(=O)O)O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H36O24S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369270 | |
Record name | 37,38,39,40,41,42-Hexahydroxyheptacyclo[31.3.1.1~3,7~.1~9,13~.1~15,19~.1~21,25~.1~27,31~]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21(39),22,24,27(38),28,30,33,35-octadecaene-5,11,17,23,29,35-hexasulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1117.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Sulfocalix[6]arene Hydrate | |
CAS RN |
102088-39-1 | |
Record name | 37,38,39,40,41,42-Hexahydroxyheptacyclo[31.3.1.1~3,7~.1~9,13~.1~15,19~.1~21,25~.1~27,31~]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21(39),22,24,27(38),28,30,33,35-octadecaene-5,11,17,23,29,35-hexasulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Sulfocalix[6]arene Hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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